2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester
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Overview
Description
2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester is a chemical compound with the molecular formula C3H3ClF2O4S. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of both fluorine and chlorine atoms, which contribute to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester typically involves the reaction of chlorosulfonyl isocyanate with difluoroacetic acid methyl ester. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is carefully monitored to prevent decomposition of the reactants or products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize efficiency. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of difluoroacetic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation Reactions: The major products are sulfonic acid derivatives.
Reduction Reactions: The major products are difluoroacetic acid derivatives.
Scientific Research Applications
2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonylation.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester involves its ability to act as an electrophile in chemical reactions. The presence of the electron-withdrawing fluorine and chlorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by various reagents. This reactivity is exploited in the synthesis of a wide range of chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Uniqueness
2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity compared to similar compounds. The combination of these halogens allows for a broader range of chemical transformations and applications, making it a valuable reagent in organic synthesis and industrial processes.
Properties
Molecular Formula |
C3H3ClF2O4S |
---|---|
Molecular Weight |
208.57 g/mol |
IUPAC Name |
methyl 2-chlorosulfonyl-2,2-difluoroacetate |
InChI |
InChI=1S/C3H3ClF2O4S/c1-10-2(7)3(5,6)11(4,8)9/h1H3 |
InChI Key |
PWELIBNQHLTGNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(F)(F)S(=O)(=O)Cl |
Origin of Product |
United States |
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